molecular formula C5H11ClN2O2 B6610376 5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride CAS No. 2763776-21-0

5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride

Cat. No.: B6610376
CAS No.: 2763776-21-0
M. Wt: 166.60 g/mol
InChI Key: QFHWDASWOKWUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride is a chemical compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to optimize the reaction conditions. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(aminomethyl)-2-oxazolidinone
  • 5-(aminomethyl)-5-methyl-2-oxazolidinone
  • 5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one

Uniqueness

5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride is unique due to its specific structural features and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various applications where solubility is a critical factor.

Properties

IUPAC Name

5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c1-5(2-6)3-7-4(8)9-5;/h2-3,6H2,1H3,(H,7,8);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHWDASWOKWUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)O1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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